Benzenamine, N-[1-(3-pyridinyl)ethylidene]-
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Overview
Description
Benzenamine, N-[1-(3-pyridinyl)ethylidene]-: is an organic compound with the molecular formula C13H12N2 . This compound is characterized by the presence of a benzenamine group attached to a pyridinyl group through an ethylidene linkage. It is a derivative of aniline and pyridine, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-[1-(3-pyridinyl)ethylidene]- typically involves the condensation reaction between benzenamine and a pyridine derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the ethylidene linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, N-[1-(3-pyridinyl)ethylidene]- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl or benzenamine groups are replaced by other functional groups. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Oxidized derivatives such as nitro compounds or quinones.
Reduction: Amine derivatives.
Substitution: Various substituted benzenamine or pyridine derivatives.
Scientific Research Applications
Chemistry: Benzenamine, N-[1-(3-pyridinyl)ethylidene]- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of probes and sensors for detecting specific biomolecules.
Medicine: The compound has potential applications in medicinal chemistry. It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, Benzenamine, N-[1-(3-pyridinyl)ethylidene]- is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for creating materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenamine, N-[1-(3-pyridinyl)ethylidene]- involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Aniline: A primary aromatic amine with a simpler structure.
Pyridine: A basic heterocyclic organic compound with a nitrogen atom in the ring.
N-Phenylpyridin-2-amine: A compound with a similar structure but different connectivity.
Uniqueness: Benzenamine, N-[1-(3-pyridinyl)ethylidene]- is unique due to its combined structure of benzenamine and pyridine linked through an ethylidene group. This unique structure imparts specific chemical properties and reactivity, making it distinct from its individual components or other similar compounds.
Properties
CAS No. |
121133-22-0 |
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Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
N-phenyl-1-pyridin-3-ylethanimine |
InChI |
InChI=1S/C13H12N2/c1-11(12-6-5-9-14-10-12)15-13-7-3-2-4-8-13/h2-10H,1H3 |
InChI Key |
WEGDEKIYLQENBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
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